molecular formula C11H9BrZn B14884263 4-Methyl-1-naphthylZinc bromide

4-Methyl-1-naphthylZinc bromide

Cat. No.: B14884263
M. Wt: 286.5 g/mol
InChI Key: RWOOMKXAODVYSC-UHFFFAOYSA-M
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Description

4-Methyl-1-naphthylzinc bromide is an organozinc reagent commonly utilized in organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. Its structure consists of a naphthyl ring substituted with a methyl group at the 4-position, bonded to a zinc atom and a bromide counterion. Organozinc compounds like this are valued for their moderate reactivity, stability under specific conditions, and compatibility with diverse substrates.

Properties

Molecular Formula

C11H9BrZn

Molecular Weight

286.5 g/mol

IUPAC Name

bromozinc(1+);4-methyl-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1

InChI Key

RWOOMKXAODVYSC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Methyl-1-naphthylZinc bromide follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

    Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.

Scientific Research Applications

4-Methyl-1-naphthylZinc bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Catalysis: Acts as a precursor for catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Organozinc and Brominated Compounds

Table 1: Key Properties of Comparable Brominated/Zinc Compounds

Compound Molecular Formula Molecular Weight Key Applications/Properties
Zinc bromide (ZnBr₂) Br₂Zn 225.19 g/mol Electrolyte in batteries, organic synthesis catalyst
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 g/mol Survivin inhibitor, antitumor activity (IC₅₀: 0.54–11 nM)
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 g/mol Intermediate in organic synthesis; limited toxicological data

Reactivity and Stability

  • Zinc bromide (ZnBr₂): Highly polar and hygroscopic, acting as a Lewis acid catalyst. Unlike organozinc reagents, it lacks carbon-zinc bonds and is primarily inorganic .
  • Sepantronium bromide : Contains a brominated aromatic system but integrates nitrogen and oxygen functionalities, enabling biological targeting (e.g., survivin inhibition) .
  • 4-Methyl-1-naphthylzinc bromide: Presumed to exhibit moderate air/moisture sensitivity typical of organozinc reagents.

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